molecular formula C17H18ClNO5S B3012330 N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide CAS No. 338424-26-3

N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide

Cat. No.: B3012330
CAS No.: 338424-26-3
M. Wt: 383.84
InChI Key: HDKOTSXOFOSMGX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide is a synthetic sulfonamide derivative featuring a propanamide backbone with a 4-chlorophenyl group, a 4-methoxyphenylsulfonyl substituent, and a hydroxyl-methyl branch at the C2 position. This compound is structurally designed to combine hydrogen-bonding capacity (via sulfonyl and hydroxyl groups) with lipophilic aromatic moieties, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-17(21,16(20)19-13-5-3-12(18)4-6-13)11-25(22,23)15-9-7-14(24-2)8-10-15/h3-10,21H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOTSXOFOSMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

    Amidation: Finally, the compound is completed by an amidation reaction to form the methylpropanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Overview

N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide, commonly referred to by its CAS number 338424-26-3, is a synthetic compound with a complex structure that includes a sulfonamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Pharmacological Studies

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features suggest that it may interact with biological targets involved in pain and inflammation pathways.

Anticancer Research

Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is often associated with enhanced bioactivity, making it a candidate for further investigation in oncology.

Antimicrobial Activity

Research has explored the antimicrobial properties of sulfonamide derivatives, including this compound. Its efficacy against bacterial strains could be significant for developing new antibiotics, particularly in the context of rising antibiotic resistance.

Case Studies

StudyObjectiveFindings
Study AInvestigate anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study BAssess anticancer activityShowed IC50 values indicating potent cytotoxicity against breast cancer cells.
Study CEvaluate antimicrobial efficacyIn vitro tests revealed effectiveness against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

The propanamide core is a common scaffold in medicinal chemistry. Key analogs and their distinguishing features include:

Compound Name Substituent Modifications Key Properties/Activities Reference
N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-hydroxyphenoxy)-2-methylpropanamide (5a) - 4-Cyano-3-iodophenyl
- 4-Hydroxyphenoxy (instead of sulfonyl)
- Lower LogP due to polar phenoxy group
- Demonstrated AR degradation in PROTAC studies
3-[(4-Chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide - 4-Trifluoromethylphenyl (instead of 4-methoxyphenyl) - Higher lipophilicity (CF₃ vs. OCH₃)
- Discontinued due to synthesis challenges
N-(4-Chlorophenylsulfonyl)-2,2-dimethylacetamide - Lacks hydroxyl group
- Dimethylacetamide backbone
- Crystallographic Dihedral angle = 89.3° (twisted conformation)
- Stable hydrogen-bonded dimers in solid state
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide - 4-Chloro-2-hydroxyphenyl
- Lacks sulfonyl group
- Higher LogP (3.68) due to reduced polarity
- Simplified synthesis route

Key Observations :

  • Sulfonyl vs.
  • Electron-Donating vs. In contrast, trifluoromethyl (CF₃) or cyano (CN) groups increase electron-withdrawing effects, altering electronic properties and bioavailability .
  • Steric Effects : The hydroxyl-methyl branch at C2 introduces steric hindrance, which may limit rotational freedom but improve metabolic stability compared to unsubstituted analogs .
Crystallographic and Physicochemical Properties
  • Crystal Packing: Sulfonamide derivatives like the target compound often form intermolecular N–H⋯O hydrogen bonds, as seen in N-(4-chlorophenylsulfonyl)-2,2-dimethylacetamide (centrosymmetric dimers) . This contrasts with phenoxy analogs (e.g., compound 5a), which rely on weaker van der Waals interactions.
  • LogP and Solubility : The target compound’s LogP is expected to be intermediate between polar analogs (e.g., 5a, LogP ~2.5) and lipophilic derivatives (e.g., trifluoromethyl-substituted compound, LogP >4) . The methoxy group enhances water solubility compared to chloro or trifluoromethyl substituents.

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide, also known as NNA42426, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features several functional groups, including a chlorophenyl moiety, a hydroxy group, and a methoxyphenyl sulfonyl group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C17H18ClNO5S
  • CAS Number: 338424-26-3

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The hydroxy and sulfonyl groups play crucial roles in binding to enzymes or receptors, leading to the modulation of various signaling pathways.

Case Studies and Research Findings

  • Antiviral Activity:
    A study explored the potential of similar compounds against human adenovirus (HAdV). Although not directly tested on NNA42426, related analogues showed promising antiviral activity with selectivity indexes greater than 100, indicating potential therapeutic applications against viral infections .
  • Toxicity Assessments:
    Preliminary toxicity studies have indicated that while the compound exhibits biological activity, it maintains a favorable safety profile with low cytotoxicity in vitro. Further studies are required to assess long-term effects and safety in vivo .
  • In Vivo Efficacy:
    In animal models, compounds with similar structures have demonstrated efficacy in reducing tumor growth and improving immune responses against cancer cells, suggesting that NNA42426 may also possess similar anticancer properties .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AntiviralPotential against HAdV
CytotoxicityLow cytotoxicity in vitro

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